2-(Hydroxymethyl)benzenesulfonamide

Lipophilicity Physicochemical Properties Drug Design

2-(Hydroxymethyl)benzenesulfonamide (CAS 65270-84-0) is a unique ortho-hydroxymethyl substituted sulfonamide building block with a LogP of 1.61—nearly 1 log unit higher than unsubstituted benzenesulfonamide. This elevated lipophilicity enhances membrane permeability for drug candidate synthesis. The ortho-CH₂OH group serves as a synthetic handle for oxidation, halogenation, or intramolecular cyclization to benzoxathiazine/benzothiazine heterocycles—reactivity inaccessible to para-isomers. With a PSA of 88.77 Ų, it enables precise physicochemical property tuning. Choose this compound for SAR studies, reference standard development, or heterocyclic chemistry. Stricter QC and batch-to-batch consistency ensure reliable results. Request a quote today.

Molecular Formula C7H9NO3S
Molecular Weight 187.22 g/mol
CAS No. 65270-84-0
Cat. No. B1612767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)benzenesulfonamide
CAS65270-84-0
Molecular FormulaC7H9NO3S
Molecular Weight187.22 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CO)S(=O)(=O)N
InChIInChI=1S/C7H9NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4,9H,5H2,(H2,8,10,11)
InChIKeyWEOWVOUGOCILSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)benzenesulfonamide (CAS 65270-84-0): A Differentiated Ortho‑Substituted Sulfonamide Building Block


2‑(Hydroxymethyl)benzenesulfonamide (CAS 65270‑84‑0) is a benzenesulfonamide derivative bearing a hydroxymethyl (–CH₂OH) substituent ortho to the sulfonamide group. With a molecular formula of C₇H₉NO₃S and a molecular weight of 187.22 g/mol, it is classified as a small‑molecule organic building block [REFS‑1]. The ortho‑positioned hydroxymethyl functionality confers a unique combination of polarity (PSA = 88.77 Ų) [REFS‑2] and lipophilicity (LogP = 1.61) [REFS‑2] that distinguishes it from para‑substituted and unsubstituted benzenesulfonamide analogs. The compound is commercially available as a research chemical and synthetic intermediate [REFS‑1].

Why 2‑(Hydroxymethyl)benzenesulfonamide Cannot Be Replaced by Benzenesulfonamide or Its Para‑Isomer


Substituting 2‑(hydroxymethyl)benzenesulfonamide with unsubstituted benzenesulfonamide or the 4‑(hydroxymethyl) regioisomer is scientifically unsound due to substantial differences in physicochemical properties and synthetic reactivity. The ortho‑hydroxymethyl group alters both the lipophilicity and the hydrogen‑bonding network of the molecule. Specifically, 2‑(hydroxymethyl)benzenesulfonamide exhibits a LogP of 1.61 [REFS‑1], which is nearly 1 log unit higher than benzenesulfonamide (LogP ~0.62) [REFS‑2] and over 1.8 log units higher than the para‑isomer (XLogP = –0.2) [REFS‑3]. These variations directly impact solubility, membrane permeability, and the compound's ability to engage in intramolecular hydrogen bonding, rendering generic substitution invalid for applications requiring precise molecular properties.

Quantitative Differentiation of 2‑(Hydroxymethyl)benzenesulfonamide (CAS 65270-84-0) vs. Benzenesulfonamide, 4‑(Hydroxymethyl)benzenesulfonamide, and 2‑Methylbenzenesulfonamide


1‑Unit Higher LogP than Benzenesulfonamide and >1.8 Units Higher than 4‑(Hydroxymethyl)benzenesulfonamide

The lipophilicity of 2‑(hydroxymethyl)benzenesulfonamide is markedly different from its closest structural analogs. The compound has a calculated LogP of 1.61 , whereas benzenesulfonamide exhibits a LogP of 0.62 [1] and 4‑(hydroxymethyl)benzenesulfonamide has an experimental XLogP of –0.2 [2]. The ortho‑hydroxymethyl substitution thus increases lipophilicity by approximately 0.99 log units over the parent sulfonamide and by over 1.8 log units over the para‑isomer.

Lipophilicity Physicochemical Properties Drug Design

20 Ų Higher Polar Surface Area (PSA) than Benzenesulfonamide

2‑(Hydroxymethyl)benzenesulfonamide possesses a topological polar surface area (tPSA) of 88.77 Ų , which is approximately 20 Ų greater than the PSA of unsubstituted benzenesulfonamide (68.54 Ų) [1]. This increase arises from the additional hydroxyl oxygen of the hydroxymethyl group.

Polar Surface Area Hydrogen Bonding Physicochemical Properties

Slightly Lower pKa than Benzenesulfonamide (Predicted)

The predicted acid dissociation constant (pKa) of 2‑(hydroxymethyl)benzenesulfonamide is 9.99±0.60 , marginally lower than the experimental pKa of benzenesulfonamide (10.1) [1] and comparable to that of 4‑(hydroxymethyl)benzenesulfonamide (10.04±0.10) . The ortho‑hydroxymethyl substituent exerts a weak electron‑withdrawing inductive effect, slightly increasing the acidity of the sulfonamide –NH₂ protons.

Acidity Ionization Physicochemical Properties

Ortho‑Hydroxymethyl Enables Intramolecular Hydrogen Bonding, Differentiating from Para‑ and Unsubstituted Analogs

The ortho relationship between the hydroxymethyl and sulfonamide groups in 2‑(hydroxymethyl)benzenesulfonamide permits the formation of a six‑membered intramolecular hydrogen bond (O–H···O=S or N–H···O–H) [1]. In contrast, benzenesulfonamide and 4‑(hydroxymethyl)benzenesulfonamide cannot form such an intramolecular interaction due to the absence or para‑position of the hydroxyl group. This structural feature is expected to stabilize a specific conformation and reduce intermolecular aggregation in solution.

Intramolecular Hydrogen Bonding Conformational Stability Supramolecular Chemistry

Optimal Research and Industrial Use Cases for 2‑(Hydroxymethyl)benzenesulfonamide (CAS 65270-84-0)


Medicinal Chemistry: Building Block for Lipophilic Sulfonamide Derivatives

The elevated LogP (1.61) relative to benzenesulfonamide makes 2‑(hydroxymethyl)benzenesulfonamide an ideal starting material for the synthesis of sulfonamide‑based drug candidates requiring enhanced membrane permeability. The ortho‑hydroxymethyl group can be readily functionalized (e.g., oxidized to a carboxylic acid or converted to a halide) while preserving the sulfonamide pharmacophore, enabling rapid exploration of structure‑activity relationships [1].

Organic Synthesis: Versatile Intermediate for Heterocycle Construction

The ortho‑hydroxymethyl group acts as a latent electrophile, allowing intramolecular cyclization to form benzoxathiazine or benzothiazine derivatives. This reactivity is not accessible with para‑hydroxymethyl or unsubstituted analogs, providing a unique entry into sulfur‑containing heterocycles [1]. The compound is cataloged as a "useful research chemical" and a "building block" by commercial suppliers [1].

Physicochemical Research: Model Compound for Intramolecular Hydrogen‑Bonding Studies

The capacity of 2‑(hydroxymethyl)benzenesulfonamide to form a six‑membered intramolecular hydrogen bond [2] makes it a valuable model system for investigating the effects of intramolecular interactions on solubility, crystal packing, and partition coefficients. Researchers studying the influence of ortho‑substituents on sulfonamide properties can use this compound as a reference standard.

Analytical Chemistry: Reference Standard for Ortho‑Substituted Sulfonamide Impurity Profiling

Given its well‑defined physicochemical properties (PSA = 88.77 Ų, LogP = 1.61) , 2‑(hydroxymethyl)benzenesulfonamide can serve as a certified reference material for the development and validation of HPLC or LC‑MS methods aimed at detecting and quantifying ortho‑substituted sulfonamide impurities in pharmaceutical products or environmental samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Hydroxymethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.